1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Overview
Description
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (also known as 1-Cmec or CMCT) is a carbodiimide compound with cyclcohexyl and 2-(4-morpholinyl)ethyl as the two N-substituents . It has a role as a cross-linking reagent . The molecular formula is C13H23N3O, and the molecular weight is 237.34 g/mol .
Synthesis Analysis
This compound can be synthesized from cyclohexyl isothiocyanate and N-(2-aminoethyl)morpholine with a yield of 67% . Another method involves the dehydration of the corresponding urea with p-Toluenesulfonyl Chloride, Potassium Carbonate, and Benzyltriethylammonium Chloride, yielding 91% . A third method involves the reaction of cyclohexyl isocyanate, 2-(4-morpholinyl)ethyl diethylphosphoramidate, and potassium carbonate, yielding 82% .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 . The Canonical SMILES string is C1CCC(CC1)N=C=NCCN2CCOCC2 .Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide is used as a cross-linking reagent . It has been used in the modification of glucoamylases from Rhizopus sp., where it was found that the modification of two carboxyl groups induced a loss in enzymatic activity .Physical And Chemical Properties Analysis
The compound has a boiling point of 145°C at 0.2 mmHg . It is soluble in DMF, CH2Cl2, dioxane, and xylene .Scientific Research Applications
1. Modification of Ribonuclease from Rhizopus Sp
- Summary of Application : This compound was used to modify the carboxyl group in a ribonuclease from Rhizopus sp. (RNase Rh), a type of enzyme .
- Methods of Application : The carboxyl group in RNase Rh was modified by this water-soluble carbodiimide . The extent of modification and the enzymatic activity were studied .
- Results : It was concluded that the modification of at least two carboxyl groups seemed to induce the loss in enzymatic activity . In the presence of 1 M cytidine, RNase Rh activity was protected from the modification .
2. Modification of Major Ribonuclease from Aspergillus saitoi
- Summary of Application : This compound was used to investigate the role of carboxyl groups of a base non-specific ribonuclease from Aspergillus saitoi .
- Methods of Application : The inactivation of RNase M proceeded almost linearly with the incorporation of about 9.5 carbodiimide moieties . The peptide backbone structure of the modified RNase M was practically the same as that of the native RNase M .
- Results : It was concluded that carboxyl groups responsible for enzymatic activity were included among these carboxyl groups protected by cytidine . At least one carboxyl group among the modified ones may be essential for catalysis .
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOFXIBHOVFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165973 | |
Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
CAS RN |
15580-20-8 | |
Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15580-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYCLOHEXYL-3-(2-(4-MORPHOLINYL)ETHYL)CARBODIIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZEQ3G48DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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